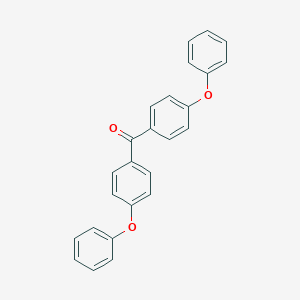

4,4'-Diphenoxybenzophenone

Description

Properties

IUPAC Name |

bis(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O3/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSILAEQTGTZMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065835 | |

| Record name | Methanone, bis(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-21-5 | |

| Record name | 4,4′-Diphenoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diphenoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, bis(4-phenoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, bis(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIPHENOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L24EX5O0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4,4'-Diphenoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4,4'-diphenoxybenzophenone, a chemical compound utilized in the production of high-performance plastics.[1] The information is presented to be a valuable resource for professionals in research and development.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₅H₁₈O₃ | [1][2][3] |

| Molecular Weight | 366.42 g/mol | [3] |

| IUPAC Name | bis(4-phenoxyphenyl)methanone | [2][3] |

| CAS Number | 14984-21-5 | [1][2][3] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 147-151 °C | [3] |

| Boiling Point | 514.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.186 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard laboratory procedures.

The melting point is a crucial indicator of a compound's purity.[4] For a pure crystalline solid, the melting point is sharp, typically within a 0.5-1.0°C range. Impurities tend to lower and broaden the melting point range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer[4]

-

Spatula[6]

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5][7] Introduce a small amount of the powder into the open end of a capillary tube.[4][5] Pack the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[5] The packed sample should be approximately 1-2 mm high.[4]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Heating: Heat the sample rapidly at first to determine an approximate melting range. Then, allow the apparatus to cool to at least 20°C below the approximate melting point.[5]

-

Measurement: Begin heating again at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting).[6] This range is the melting point of the sample.

This protocol provides a qualitative assessment of a substance's solubility in various solvents.

Apparatus:

Procedure:

-

Sample Preparation: Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a test tube.[8]

-

Solvent Addition: Add a small, measured volume of the desired solvent (e.g., 0.75 mL of water) to the test tube.[8]

-

Mixing: Vigorously shake or vortex the test tube to ensure thorough mixing.[8]

-

Observation: Observe whether the solid dissolves completely. If it does, the substance is considered soluble in that solvent under the tested conditions. If not, it is classified as insoluble or sparingly soluble.

-

Systematic Testing: Repeat the process with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, toluene) to establish a solubility profile.

References

- 1. This compound CAS#: 14984-21-5 [m.chemicalbook.com]

- 2. This compound | C25H18O3 | CID 84743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pennwest.edu [pennwest.edu]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis of 4,4'-Diphenoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4,4'-diphenoxybenzophenone, a key building block in the synthesis of high-performance polymers such as polyether ether ketone (PEEK). This document details the core methodologies, presents experimental protocols, and offers a comparative analysis of the available synthetic strategies.

Introduction

This compound is a diaryl ether ketone characterized by a central carbonyl group flanked by two phenoxyphenyl moieties. Its robust chemical structure imparts exceptional thermal and chemical stability to polymers derived from it. The synthesis of this monomer is, therefore, a critical step in the production of advanced materials. The primary synthetic strategies revolve around the formation of the ether linkages or the construction of the benzophenone core. This guide will focus on two principal and well-documented methods: Friedel-Crafts Acylation and Nucleophilic Aromatic Substitution.

Synthesis Routes

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of this compound. This approach involves the acylation of diphenyl ether with 4-phenoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).

A logical workflow for this synthesis route is as follows:

Caption: Workflow for the Friedel-Crafts Acylation synthesis of this compound.

Step 1: Synthesis of 4-Phenoxybenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser, combine 4-phenoxybenzoic acid (2.5 g, 11.7 mmol) and thionyl chloride (50 ml).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, remove the excess thionyl chloride in vacuo to yield 4-phenoxybenzoyl chloride as a pale yellow oil (2.72 g, 100% yield).

Step 2: Friedel-Crafts Acylation

-

Dissolve the 4-phenoxybenzoyl chloride (2.72 g, 11.7 mmol) in dichloromethane (20 ml).

-

In a separate flask, dissolve diphenyl ether (1.99 g, 11.7 mmol) in dichloromethane (30 ml).

-

Add the 4-phenoxybenzoyl chloride solution to the diphenyl ether solution.

-

Carefully add aluminum trichloride (1.56 g, 11.7 mmol) to the mixture.

-

Heat the resulting mixture to reflux for 3 hours.

-

After reflux, pour the reaction mixture onto ice-water (approximately 100 ml).

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 ml).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain this compound as a colorless solid (2.76 g, 64% yield).

Route 2: Nucleophilic Aromatic Substitution (Ullmann-type Condensation)

This route involves the formation of ether linkages through a nucleophilic aromatic substitution reaction, often facilitated by a copper catalyst in what is known as an Ullmann condensation.[1][2] A common strategy is the reaction of a dihalogenated benzophenone, such as 4,4'-difluorobenzophenone or 4,4'-dichlorobenzophenone, with a phenoxide salt. The fluoro-substituted benzophenone is generally more reactive towards nucleophilic substitution.[3][4][5]

The general signaling pathway for this synthesis is depicted below:

Caption: General pathway for Nucleophilic Aromatic Substitution synthesis.

While a specific protocol for this compound via this route was not explicitly detailed in the search results, a general procedure can be adapted from similar Williamson ether syntheses and Ullmann condensations.[1][6] This protocol is based on the reaction of 4,4'-difluorobenzophenone with phenol.

Step 1: Synthesis of 4,4'-Difluorobenzophenone (Precursor)

4,4'-Difluorobenzophenone can be synthesized via the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of aluminum chloride.[7]

Step 2: Nucleophilic Aromatic Substitution

-

In a reaction vessel equipped with a stirrer and condenser, add 4,4'-difluorobenzophenone (1 eq), phenol (2.2 eq), and a suitable base such as potassium carbonate (2.5 eq) to a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

If employing an Ullmann-type reaction, a copper catalyst (e.g., copper(I) oxide or copper powder) can be added.

-

Heat the reaction mixture to an elevated temperature (typically 150-210°C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC, GC).

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the crude product, wash thoroughly with water and then a suitable organic solvent (e.g., methanol) to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).

Data Presentation

The following table summarizes the quantitative data for the described synthesis routes.

| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Solvent | Yield | Melting Point (°C) |

| Friedel-Crafts Acylation [8] | 4-Phenoxybenzoic acid, Diphenyl ether | Thionyl chloride, Aluminum trichloride | Dichloromethane | 64% | 130-132[8] |

| Nucleophilic Aromatic Substitution | 4,4'-Dihalobenzophenone, Phenol | Base (e.g., K₂CO₃), Copper catalyst (optional) | High-boiling polar solvent (e.g., DMF, NMP) | High yields are generally achievable but are dependent on specific conditions. | 130-132[8] |

Comparative Analysis

-

Friedel-Crafts Acylation: This is a direct and well-established method. However, it requires the pre-synthesis of 4-phenoxybenzoyl chloride and the use of stoichiometric amounts of a Lewis acid catalyst, which can generate significant waste and require careful handling. The overall yield of 64% is moderate.

-

Nucleophilic Aromatic Substitution: This method is highly versatile and is a cornerstone of polyether synthesis.[9][10] The use of 4,4'-difluorobenzophenone as a starting material is advantageous due to the high reactivity of the C-F bond towards nucleophilic attack. This route can often provide high yields, although it may require high reaction temperatures and the use of a copper catalyst, which can be difficult to remove completely from the final product. The choice of base and solvent is critical for achieving optimal results.

Conclusion

Both Friedel-Crafts acylation and nucleophilic aromatic substitution are viable and effective methods for the synthesis of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. For laboratory-scale synthesis, the Friedel-Crafts route offers a straightforward approach with a detailed published protocol. For industrial-scale production, particularly in the context of polymer synthesis, the nucleophilic aromatic substitution pathway is often preferred due to its potential for higher yields and its direct relevance to polymerization processes. Further optimization of reaction conditions for the nucleophilic aromatic substitution route could lead to a more efficient and atom-economical process.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. US8236919B2 - Process for preparing a polyether ether ketone - Google Patents [patents.google.com]

chemical structure and IUPAC name of 4,4'-diphenoxybenzophenone

An In-depth Technical Guide to 4,4'-Diphenoxybenzophenone

Introduction

The benzophenone scaffold is a prominent structural motif in medicinal chemistry, found in numerous naturally occurring and synthetic molecules.[1] Compounds containing this diaryl ketone core exhibit a wide range of pharmacological activities, including anti-inflammatory, antineoplastic, antimicrobial, and antiviral properties.[1][2] The versatility of the benzophenone framework allows for extensive derivatization, making it a valuable building block in drug discovery and development.[1] this compound is a specific derivative characterized by phenoxy groups at the 4 and 4' positions of the diphenyl ketone structure. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential relevance in research and development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its chemical structure and systematic nomenclature.

IUPAC Name: bis(4-phenoxyphenyl)methanone[3][4]

Synonyms: 4,4'-Bis(phenoxy)benzophenone, Methanone, bis(4-phenoxyphenyl)-[3][5]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification, characterization, and application of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₁₈O₃ | [3][4] |

| Molecular Weight | 366.42 g/mol | [4] |

| CAS Number | 14984-21-5 | [3][4] |

| Appearance | Colorless to off-white solid | [5] |

| Melting Point | 130-132 °C or 148-150 °C | [5][6] |

| Boiling Point | 514.4 ± 35.0 °C (Predicted) | [6] |

| InChI Key | BSILAEQTGTZMIW-UHFFFAOYSA-N | [4] |

Note: Discrepancies in reported melting points may arise from different purification methods or polymorphic forms.

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | δ 6.9 - 7.9 (18H, multiplet, Aromatic H) | [5] |

| ¹³C NMR | Spectra available | [3] |

| UV-Vis (in EtOH) | λ_max_: 291 nm (ε = 2.3 x 10⁴) | [5] |

| IR (KBr Pellet) | Spectra available | [3] |

| Mass Spec (GC-MS) | Major Fragments (m/z): 197, 273, 366 | [3] |

| Raman (FT-Raman) | Spectra available | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. The workflow and a detailed protocol are provided below.

Synthesis Workflow

The logical flow from starting materials to the final product involves a two-step process.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from a documented synthesis.[5]

Step 1: Synthesis of 4-Phenoxybenzoyl Chloride

-

In a round-bottom flask, add 4-phenoxybenzoic acid (2.5 g, 11.7 mmol) to thionyl chloride (50 ml).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After cooling the reaction mixture to room temperature, remove the excess thionyl chloride in vacuo.

-

The resulting pale yellow oil is 4-phenoxybenzoyl chloride (2.72 g, 100% yield).

Step 2: Synthesis of this compound

-

Dissolve the 4-phenoxybenzoyl chloride (2.72 g, 11.7 mmol) in dichloromethane (20 ml).

-

In a separate flask, dissolve diphenyl ether (1.99 g, 11.7 mmol) in dichloromethane (30 ml).

-

Add the 4-phenoxybenzoyl chloride solution to the diphenyl ether solution.

-

Carefully add aluminum trichloride (1.56 g, 11.7 mmol) to the mixture.

-

Heat the resulting mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, pour the mixture onto approximately 100 ml of an ice-water slurry.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ether (2 x 100 ml).

-

Combine all organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The resulting solid is this compound (2.76 g, 64% yield).

Relevance in Drug Discovery and Development

While specific applications of this compound in drug development are not extensively documented, its core structure is of significant interest. Benzophenone derivatives are known to modulate key cellular signaling pathways often dysregulated in diseases like cancer.[7]

The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone moiety is a versatile scaffold for synthesizing nonsteroidal antiestrogen drugs and other therapeutic agents.[2] For instance, the related compound 4,4'-dihydroxybenzophenone is a crucial precursor for synthesizing analogues of Tamoxifen, a Selective Estrogen Receptor Modulator (SERM) used in breast cancer therapy.[2]

Potential Signaling Pathway Modulation

Derivatives of the closely related 4,4'-dihydroxybenzophenone have been shown to inhibit critical cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and apoptosis.[7] Inhibition of these pathways is a key strategy in modern cancer therapy.

Caption: Potential inhibition of the PI3K/Akt pathway by benzophenone derivatives.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and synthetic routes. While its direct therapeutic applications are still an area for exploration, its structural relationship to a class of compounds with proven biological significance makes it a molecule of interest for researchers in medicinal chemistry and materials science. The detailed protocols and data presented in this guide serve as a valuable technical resource for professionals engaged in the synthesis, characterization, and evaluation of novel chemical compounds.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C25H18O3 | CID 84743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. prepchem.com [prepchem.com]

- 6. This compound CAS#: 14984-21-5 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4,4'-Diphenoxybenzophenone

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. This document collates essential chemical and physical data, detailed experimental protocols for its synthesis, and visual representations of key workflows to support research and development activities.

Chemical Identification and Properties

This compound is an aromatic ketone. Its chemical identity and key physical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 14984-21-5 | [1][2][3] |

| Molecular Formula | C25H18O3 | [1][2][3] |

| Molecular Weight | 366.42 g/mol | [1] |

| IUPAC Name | bis(4-phenoxyphenyl)methanone | [1][2] |

| Synonyms | bis(4-phenoxyphenyl)methanone, 4,4'-bis(phenoxy)benzophenone | [1][4] |

| Melting Point | 130 to 132°C | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | Reference |

| UV-Vis (EtOH) | λmax = 291 nm (ε=2.3×104) | [4] |

| ¹H NMR | δH 6.9 to 7.9 (18H, M, Ar H) | [4] |

| IR (KBr Pellet) | A peak at 1760 cm⁻¹ is characteristic of the 4-phenoxybenzoyl chloride intermediate. | [4] |

| Mass Spectrometry (GC-MS) | Key fragments observed at m/z 197, 273, and 366. | [2] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This method involves a Friedel-Crafts acylation reaction.

Synthesis of this compound [4]

Objective: To synthesize this compound from 4-phenoxybenzoic acid and diphenyl ether.

Materials:

-

4-phenoxybenzoic acid

-

Thionyl chloride

-

Dichloromethane

-

Diphenyl ether

-

Aluminum trichloride

-

Ice-water

-

Ether

Procedure:

-

Formation of 4-Phenoxybenzoyl Chloride:

-

In a round-bottom flask, reflux 2.5 g (11.7 mmol) of 4-phenoxybenzoic acid in 50 ml of thionyl chloride for 3 hours.

-

After refluxing, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride in vacuo to yield 4-phenoxybenzoyl chloride as a pale yellow oil (2.72 g, 100% yield).

-

-

Friedel-Crafts Acylation:

-

Dissolve the 4-phenoxybenzoyl chloride (2.72 g, 11.7 mmol) in 20 ml of dichloromethane.

-

In a separate flask, dissolve diphenyl ether (1.99 g, 11.7 mmol) in 30 ml of dichloromethane.

-

Add the 4-phenoxybenzoyl chloride solution to the diphenyl ether solution.

-

To this mixture, add aluminum trichloride (1.56 g, 11.7 mmol).

-

Reflux the resulting mixture for 3 hours.

-

-

Work-up and Purification:

-

After reflux, pour the reaction mixture into approximately 100 ml of an ice-water mixture.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice with 100 ml portions of ether.

-

Combine all organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent.

-

The resulting product is 4,4'-bis(phenoxy)benzophenone as a colorless solid (2.76 g, 64% yield).

-

Workflow and Synthesis Diagrams

The following diagrams illustrate the synthesis workflow for this compound and a general workflow for the synthesis and evaluation of related benzophenone derivatives.

Caption: Synthesis workflow for this compound.

Caption: General workflow for synthesis and evaluation of benzophenone derivatives.[5]

Applications in Research and Development

While this compound itself is primarily a chemical intermediate, the broader class of benzophenones has significant applications. For instance, derivatives of the structurally related 4,4'-dihydroxybenzophenone are utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and exhibit a range of pharmacological activities, including anti-inflammatory and antineoplastic properties.[5][6] Furthermore, fluorinated analogs like 4,4'-difluorobenzophenone are key precursors for high-performance polymers such as polyether ether ketone (PEEK).[7][8] Research into the photophysical properties of benzophenones is also an active area, with applications as UV stabilizers.[9] These related applications suggest potential avenues for the further derivatization and investigation of this compound in materials science and medicinal chemistry.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | C25H18O3 | CID 84743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 14984-21-5 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on Bis(4-phenoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of bis(4-phenoxyphenyl)methanone, including its molecular weight and other key data. It details a plausible experimental protocol for its synthesis via Friedel-Crafts acylation and outlines standard procedures for its characterization using modern spectroscopic techniques.

Core Data Presentation

The quantitative data for bis(4-phenoxyphenyl)methanone are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 366.41 g/mol | [1][2] |

| Exact Mass | 366.4086 g/mol | [3] |

| Chemical Formula | C₂₅H₁₈O₃ | [1][3] |

| CAS Number | 14984-21-5 | [1][3] |

| Common Synonyms | 4,4'-Diphenoxybenzophenone | [1][3] |

| Melting Point (Tf) | 596.62 K (323.47 °C) (Joback Method) | [1] |

| Boiling Point (Tb) | 986.79 K (713.64 °C) (Joback Method) | [1] |

| LogP (Octanol/Water) | 6.502 (Crippen Method) | [1] |

Chemical Structure

The following diagram illustrates the chemical structure of bis(4-phenoxyphenyl)methanone.

References

In-Depth Technical Guide: FT-Raman Spectral Analysis of 4,4'-Diphenoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the Fourier Transform (FT) Raman spectral analysis of 4,4'-diphenoxybenzophenone. Due to the absence of publicly available, specific experimental FT-Raman data for this compound in the searched scientific literature and spectral databases, this document outlines the theoretical vibrational modes, a standardized experimental protocol for data acquisition, and the logical workflow for spectral analysis and interpretation. This guide serves as a foundational resource for researchers intending to perform and interpret FT-Raman spectroscopy on this molecule, enabling consistent and reproducible research.

Introduction to this compound and FT-Raman Spectroscopy

This compound is a complex aromatic ketone. Its molecular structure, characterized by a central benzophenone core with two phenoxy groups at the para positions, suggests a rich and complex vibrational spectrum. FT-Raman spectroscopy is a powerful, non-destructive analytical technique ideal for the characterization of such compounds. It provides detailed information about the molecular vibrations, offering insights into chemical structure, polymorphism, and purity. The technique's advantages include minimal sample preparation, insensitivity to aqueous media, and reduced fluorescence when using near-infrared excitation lasers.

Theoretical Vibrational Mode Analysis

While specific experimental data is unavailable, a theoretical analysis of the vibrational modes of this compound can be predicted based on its functional groups. The primary vibrational modes expected in the FT-Raman spectrum are summarized in Table 1. This theoretical framework is essential for the preliminary assignment of spectral peaks upon data acquisition.

Table 1: Theoretical FT-Raman Vibrational Modes of this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching vibrations of the carbon-hydrogen bonds on the phenyl and phenoxy rings. |

| C=O Stretching (Ketone) | 1680 - 1640 | Characteristic stretching vibration of the carbonyl group in the benzophenone core. |

| C=C Stretching (Aromatic) | 1620 - 1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| C-O-C Stretching (Ether) | 1270 - 1200 | Asymmetric stretching of the ether linkage between the benzophenone core and the phenoxy groups. |

| C-H In-Plane Bending (Aromatic) | 1300 - 1000 | In-plane bending (scissoring and rocking) vibrations of the aromatic C-H bonds. |

| Ring Breathing (Aromatic) | 1050 - 950 | Collective, symmetric in-plane stretching and contracting of the aromatic rings. |

| C-H Out-of-Plane Bending (Aromatic) | 900 - 675 | Out-of-plane bending (wagging and twisting) vibrations of the aromatic C-H bonds. |

| C-C-C Bending | Below 600 | Skeletal bending and deformation modes of the entire molecular structure. |

Experimental Protocol for FT-Raman Analysis

To ensure high-quality and reproducible data, a standardized experimental protocol is crucial. The following methodology is recommended for the FT-Raman analysis of this compound.

Instrumentation

-

Spectrometer: A high-resolution FT-Raman spectrometer, such as a Bruker MultiRAM or equivalent, is recommended.

-

Laser Source: A near-infrared (NIR) laser, typically a Nd:YAG laser operating at 1064 nm, should be used to minimize fluorescence.

-

Detector: A liquid nitrogen-cooled Germanium (Ge) or an Indium Gallium Arsenide (InGaAs) detector is suitable for detecting the Raman scattered photons.

Sample Preparation

-

Ensure the this compound sample is in a solid, powdered form.

-

If necessary, gently grind the sample to a fine, homogenous powder using an agate mortar and pestle to ensure consistent scattering.

-

Place a small amount of the powdered sample into a sample holder, such as an aluminum cup or a glass capillary tube. Ensure the sample is packed to a sufficient depth to maximize the Raman signal.

Data Acquisition

-

Laser Power: Set the laser power to an appropriate level (e.g., 100-300 mW) to obtain a good signal-to-noise ratio without causing sample degradation.

-

Spectral Range: Collect the Raman spectrum over a range of approximately 3500 cm⁻¹ to 100 cm⁻¹.

-

Resolution: Set the spectral resolution to 4 cm⁻¹ or better to resolve closely spaced peaks.

-

Number of Scans: Co-add a sufficient number of scans (e.g., 128 or 256) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform necessary data processing steps, including baseline correction and normalization, to prepare the spectra for analysis.

Logical Workflow for Spectral Analysis

The analysis of the acquired FT-Raman spectrum should follow a logical progression to ensure accurate interpretation and assignment of the vibrational modes.

Caption: A flowchart illustrating the systematic workflow for acquiring and analyzing FT-Raman spectral data.

Data Presentation and Interpretation

Upon successful data acquisition and analysis, the quantitative data should be summarized in a clear and structured format. Table 2 provides a template for presenting the experimental FT-Raman spectral data for this compound.

Table 2: Experimental FT-Raman Spectral Data of this compound

| Observed Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Assignment |

| e.g., 3065 | e.g., Medium | e.g., Aromatic C-H Stretching |

| e.g., 1660 | e.g., Strong | e.g., C=O Stretching (Ketone) |

| e.g., 1595 | e.g., Very Strong | e.g., Aromatic C=C Stretching |

| ... | ... | ... |

The interpretation of the spectrum involves assigning each observed peak to a specific molecular vibration, guided by the theoretical predictions in Table 1 and comparison with spectral data of structurally related molecules such as benzophenone and diphenyl ether.

Conclusion

This technical guide provides a comprehensive framework for the FT-Raman spectral analysis of this compound. While experimental data for this specific molecule is not currently available in the public domain, the outlined theoretical basis, detailed experimental protocol, and systematic analysis workflow will empower researchers to generate and interpret high-quality spectral data. This foundational work is anticipated to facilitate further research into the material properties and applications of this compound in various scientific and industrial fields, including drug development and materials science.

An In-depth Technical Guide to the Photoinitiator Mechanism of Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photoinitiator mechanism of benzophenones, a class of compounds widely used in photochemistry and photopolymerization. The document details the core photochemical processes, presents quantitative data in a structured format, outlines key experimental protocols, and provides visualizations of the critical pathways and workflows.

The Core Mechanism of Benzophenone Photoinitiation

Benzophenone (BP) and its derivatives are classic Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage upon light absorption, Type II initiators require a bimolecular reaction with a co-initiator to generate free radicals.[1] The overall mechanism can be broken down into several key steps:

-

Photoexcitation: Benzophenone absorbs ultraviolet (UV) light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π-orbital (n→π transition). This initially forms a short-lived excited singlet state (S₁).[2]

-

Intersystem Crossing (ISC): The excited singlet state (S₁) undergoes highly efficient intersystem crossing to a more stable, longer-lived triplet state (T₁).[2] The quantum yield for this process in benzophenone is nearly unity (~100%), making it a very effective triplet sensitizer.[3][4] This high efficiency is a key characteristic of benzophenone's photochemical behavior.

-

Hydrogen Abstraction: The triplet state benzophenone (³BP*), which has a diradical character, abstracts a hydrogen atom from a suitable hydrogen donor, also known as a co-initiator or synergist.[5] Common co-initiators are molecules with readily abstractable hydrogens, such as tertiary amines (e.g., N-methyldiethanolamine), alcohols, and thiols. This hydrogen abstraction step results in the formation of two radical species: a benzophenone ketyl radical and a co-initiator radical.

-

Initiation of Polymerization: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers (e.g., acrylates). The benzophenone ketyl radical is less reactive towards initiating polymerization and often terminates by dimerization to form benzpinacol.

The efficiency of the overall process is dependent on the concentration of both the benzophenone derivative and the co-initiator, as well as the reactivity of the co-initiator towards hydrogen abstraction.

Visualizing the Mechanism and Workflows

To better understand the complex processes involved in benzophenone photoinitiation, the following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows.

Signaling Pathway of Benzophenone Photoinitiation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyetherketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyetherketones (PEKs) are a class of high-performance thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. A prominent member of this family is Polyetheretherketone (PEEK). These properties make them highly valuable in demanding applications across the aerospace, automotive, medical, and chemical processing industries. The synthesis of PEKs is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

This document provides a detailed protocol for the synthesis of polyetherketones, focusing on the well-established method utilizing 4,4'-difluorobenzophenone and a bisphenol comonomer. It is important to note that 4,4'-diphenoxybenzophenone, as mentioned in the topic, is structurally representative of the repeating unit in a polyetherketone and is not a starting monomer in the conventional synthesis. The ether linkages are formed during the polymerization process.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of polyetherketones proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] This reaction involves the following key steps:

-

Deprotonation of the Bisphenol: A weak base, typically anhydrous potassium carbonate, deprotonates the hydroxyl groups of the bisphenol monomer (e.g., hydroquinone) to form a more nucleophilic bisphenolate salt.[4]

-

Nucleophilic Attack: The highly reactive bisphenolate anion attacks the electron-deficient carbon atoms of the activated aromatic halide, 4,4'-difluorobenzophenone. The strong electron-withdrawing effect of the ketone group activates the fluorine atoms, making them excellent leaving groups.[2][4]

-

Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized.[5]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.

-

Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the high molecular weight polyetherketone chain. The reaction is driven to completion by the removal of the resulting alkali metal fluoride salt.[4]

Experimental Protocol: Synthesis of Polyetheretherketone (PEEK)

This protocol describes a representative synthesis of PEEK, a widely used polyetherketone.

Materials and Equipment

| Reagents | Equipment |

| 4,4'-Difluorobenzophenone (DFBP) | Three-necked round-bottom flask |

| Hydroquinone (HQ) | Mechanical stirrer |

| Anhydrous Potassium Carbonate (K₂CO₃) | Nitrogen or Argon inlet |

| Diphenyl sulfone (solvent) | Dean-Stark trap with condenser |

| Toluene (azeotroping agent) | Heating mantle with temperature controller |

| Acetone (for purification) | Buchner funnel and filter paper |

| Deionized water (for purification) | Vacuum oven |

| Isopropanol (for purification) |

Procedure

-

Reactor Setup: A thoroughly dried three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser. The flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate. Toluene is added to facilitate the azeotropic removal of water.

-

Inert Atmosphere: The reactor is purged with high-purity nitrogen or argon for at least 30 minutes to eliminate oxygen and moisture. A gentle, continuous flow of the inert gas should be maintained throughout the reaction.[4]

-

Azeotropic Dehydration: The reaction mixture is heated to 140-160°C with continuous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap. This step is crucial as the presence of water can negatively impact the polymerization.

-

Polymerization: After the complete removal of water, the toluene is distilled off, and the reaction temperature is gradually increased. The polymerization is typically carried out in stages:

-

Heat to 180-200°C and maintain for 1-2 hours.

-

Increase the temperature to 250-280°C and hold for 1-2 hours.

-

Finally, raise the temperature to 300-320°C and maintain for 2-4 hours.[6] The viscosity of the reaction mixture will increase significantly as the polymer chain grows.

-

-

Isolation: After the polymerization is complete, the heating is stopped, and the reactor is allowed to cool to room temperature. The resulting solid polymer mass is carefully broken up and ground into a fine powder.

-

Purification: The powdered polymer is washed sequentially with hot deionized water to remove the potassium fluoride salt and residual solvent. This is followed by washing with acetone and then isopropanol to remove any remaining impurities. The purified polymer is collected by filtration.

-

Drying: The final PEEK product is dried in a vacuum oven at 120-150°C for 12-24 hours to remove any residual solvent and water.

Data Presentation

The properties of the synthesized polyetherketone are highly dependent on the reaction conditions. The following table summarizes typical parameters and their effects on the final polymer.

| Parameter | Typical Value / Range | Effect on Polymer Properties |

| Monomer Ratio (DFBP:HQ) | 1.00 : 1.00 (equimolar) | Deviation from equimolar ratio limits molecular weight. |

| Potassium Carbonate (moles per mole of HQ) | 1.0 - 1.2 | Excess base ensures complete deprotonation of hydroquinone. |

| Reaction Temperature | 180 - 320 °C | Higher temperatures increase reaction rate and polymer molecular weight. |

| Reaction Time | 4 - 8 hours | Longer times generally lead to higher molecular weight. |

| Solvent Concentration | 30-50% (w/w) solids | Affects viscosity and heat transfer during polymerization. |

Typical Properties of Synthesized PEEK:

| Property | Value |

| Glass Transition Temperature (Tg) | ~143 °C[7] |

| Melting Temperature (Tm) | ~343 °C[7] |

| Inherent Viscosity | 0.8 - 1.5 dL/g |

| Tensile Strength | 90 - 100 MPa |

| Flexural Modulus | 3.5 - 4.0 GPa |

Visualizations

Synthesis Pathway of PEEK

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. specialchem.com [specialchem.com]

- 7. cdiproducts.com [cdiproducts.com]

Application Notes and Protocols for High-Performance Polymers Incorporating the 4,4'-Diphenoxybenzophenone Moiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of high-performance polymers containing the 4,4'-diphenoxybenzophenone chemical structure, with a primary focus on Poly(ether ether ketone) (PEEK). The content is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are interested in the application of these advanced materials.

Introduction

High-performance polymers are characterized by their exceptional thermal, mechanical, and chemical resistance properties, which are often retained at elevated temperatures.[1] The this compound moiety is a key structural component in many of these polymers, contributing to their rigidity and high-temperature stability.[2] One of the most prominent examples of such a polymer is Poly(ether ether ketone) (PEEK), a semi-crystalline thermoplastic belonging to the polyaryletherketone (PAEK) family.[3]

PEEK is synthesized via a step-growth polymerization, typically through a nucleophilic aromatic substitution (SNAr) reaction.[1][3] The most common industrial synthesis involves the reaction of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone in a high-boiling polar aprotic solvent.[1][3] The resulting polymer chain incorporates the this compound structure, which imparts the desirable properties to the material.

Synthesis of Poly(ether ether ketone) (PEEK)

The synthesis of PEEK is a well-established process that can be adapted to control the molecular weight and, consequently, the final properties of the polymer. Below is a general protocol for the laboratory-scale synthesis of PEEK.

2.1. Reaction Mechanism

The synthesis of PEEK proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

-

Deprotonation of Hydroquinone: In the presence of a weak base, such as anhydrous potassium carbonate, hydroquinone is deprotonated to form the more nucleophilic bisphenolate salt in situ.[3]

-

Nucleophilic Attack: The bisphenolate then acts as a nucleophile, attacking the electron-deficient carbon atoms attached to the fluorine atoms on the 4,4'-difluorobenzophenone monomer. The electron-withdrawing ketone group in 4,4'-difluorobenzophenone activates the fluorine atoms, making them effective leaving groups.[3]

-

Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PEEK polymer chain. The reaction is driven to completion by the removal of the resulting alkali metal fluoride salt.[3]

Caption: Reaction mechanism for the synthesis of PEEK.

2.2. Experimental Protocol

This protocol provides a representative example for the synthesis of PEEK. The molar ratios of the monomers can be adjusted to control the molecular weight of the resulting polymer.

Materials and Equipment:

-

Monomers: 4,4'-difluorobenzophenone (DFBP), Hydroquinone (HQ)

-

Base: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

-

Solvent: Diphenyl sulfone

-

Inert Gas: High-purity nitrogen or argon

-

Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Heating and Temperature Control: Heating mantle with a temperature controller.

-

Purification: Acetone, deionized water, isopropanol.

-

Drying: Vacuum oven.

Procedure:

-

Reactor Setup: A thoroughly dried three-necked flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.[3]

-

Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. A continuous gentle flow of nitrogen is maintained throughout the reaction.[3]

-

Heating Profile: The reaction mixture is stirred continuously and heated according to the following temperature profile:[3]

-

Heat to 160°C and hold for 2 hours.

-

Increase the temperature to 250°C and hold for 2 hours.

-

Further increase the temperature to 320°C and hold for 1-5 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.[3]

-

-

Cooling and Isolation: After the designated reaction time, the heating is stopped, and the mixture is allowed to cool to room temperature. The resulting solid mass is then carefully broken up and ground into a fine powder.[3]

-

Purification: The powdered product is washed sequentially with hot acetone (three times), hot deionized water (three times), and finally with isopropanol (two times) to remove the diphenyl sulfone solvent and inorganic salts.[3]

-

Drying: The purified PEEK polymer is dried in a vacuum oven at 150°C for 12 hours to remove any residual solvent and water.[3]

Caption: Experimental workflow for the synthesis of PEEK.

Properties of PEEK

PEEK is renowned for its excellent balance of properties, making it suitable for a wide range of demanding applications. The properties can be influenced by the processing conditions, which affect the degree of crystallinity.[1]

3.1. Mechanical Properties

PEEK is a strong and stiff thermoplastic with good dimensional stability.[4]

| Property | Value | Test Standard |

| Tensile Strength | 90 - 115 MPa | ASTM D638 / ISO 527-1/-2[1][5] |

| Tensile Modulus | 3.6 - 4.3 GPa | ASTM D638 / ISO 527-1/-2[1][5] |

| Elongation at Break | 17 - 50% | ASTM D638 / ISO 527-1/-2[1][5] |

| Flexural Strength | 170 MPa | ISO 178[5] |

| Flexural Modulus | 4.1 GPa | ASTM D790[5] |

| Notched Impact Strength | 55 kJ/m² | -[1] |

| Rockwell Hardness (M) | 100 - 105 | ASTM D785 / ISO 2039-2[5] |

3.2. Thermal Properties

PEEK exhibits exceptional thermal stability, retaining its mechanical properties at elevated temperatures.[6]

| Property | Value | Test Standard |

| Glass Transition Temperature (Tg) | 143 - 149 °C | -[1][7] |

| Melting Temperature (Tm) | 340 - 343 °C | ISO 11357-1/-3 / ASTM D3418[1][5] |

| Heat Deflection Temperature (HDT) | 160 °C | -[5] |

| Continuous Service Temperature | up to 250 °C | -[1] |

| Thermal Conductivity | 0.25 W/(m·K) | -[1] |

| Coefficient of Linear Thermal Expansion | 50 x 10⁻⁶ K⁻¹ | -[8] |

3.3. Electrical Properties

PEEK is a good electrical insulator, particularly at high temperatures and frequencies.

| Property | Value | Test Standard |

| Dielectric Constant (1 MHz) | 3.1 - 3.2 | -[8][9] |

| Dielectric Strength | 20 kV/mm | -[8] |

| Volume Resistivity | 6.2 x 10¹⁷ Ω·cm | -[9] |

Characterization Protocols

4.1. Thermal Analysis

4.1.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the PEEK sample.

-

Protocol:

-

Accurately weigh 5-10 mg of the PEEK powder into an aluminum DSC pan.

-

Place the pan in the DSC instrument.

-

Heat the sample from room temperature to 380°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Hold at 380°C for 5 minutes to erase the thermal history.

-

Cool the sample to room temperature at a rate of 10°C/min.

-

Reheat the sample to 380°C at a heating rate of 10°C/min.

-

The Tg is determined from the inflection point of the baseline shift in the second heating scan, and the Tm is determined from the peak of the endothermic melting transition.[10]

-

4.1.2. Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition temperature of the PEEK sample.

-

Protocol:

-

Accurately weigh 10-15 mg of the PEEK powder into a ceramic TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.[11]

-

Record the weight loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs. PEEK is generally stable up to around 575-600°C in an inert atmosphere.[6][11]

-

4.2. Mechanical Testing

4.2.1. Tensile Testing

-

Objective: To determine the tensile strength, tensile modulus, and elongation at break of PEEK.

-

Protocol:

-

Prepare dog-bone shaped specimens according to ASTM D638 standard dimensions by injection molding or machining from a compression-molded plaque.

-

Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and displacement data to calculate the tensile properties.

-

Logical Relationships and Applications

The structure of the this compound unit is fundamental to the high-performance characteristics of PEEK.

Caption: Relationship between PEEK's molecular structure and its properties and applications.

Due to its outstanding properties, PEEK finds applications in demanding environments across various industries:

-

Aerospace: Components requiring high strength-to-weight ratio and resistance to jet fuel and hydraulic fluids.

-

Medical: Biocompatible and sterilizable implants, such as spinal fusion cages and dental implants.[1]

-

Automotive: Under-the-hood components that are exposed to high temperatures and aggressive fluids.

-

Electronics: Insulators and connectors for high-performance applications.

-

Oil and Gas: Seals, valves, and compressor parts operating in harsh downhole environments.

References

- 1. Polyether ether ketone - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cdiproducts.com [cdiproducts.com]

- 5. PEEK plastics - Polyetheretherketone properties & applications | MCG [mcam.com]

- 6. Thermal Stability of PEEK: A Comprehensive Guide [peekchina.com]

- 7. Fabrication and Characterization of PEEK/PEI Multilayer Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xometry.eu [xometry.eu]

- 9. drakeplastics.com [drakeplastics.com]

- 10. mdpi.com [mdpi.com]

- 11. Thermogravimetric Analysis and Tensile Testing of PEEK structures Fabricated via Extrusion and 3D Printing | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Application Notes: Protocol for Friedel-Crafts Acylation to Synthesize Benzophenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis.[1][2] It provides a robust method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[2][3] This reaction is of paramount importance for synthesizing aryl ketones, which are pivotal intermediates in the pharmaceutical and chemical industries.[1][2] Benzophenones, a class of diaryl ketones, are significant structural motifs found in numerous biologically active compounds, photoinitiators, and UV stabilizers.[2] These application notes provide a detailed experimental protocol for the synthesis of benzophenone and its derivatives, summarize key quantitative data, and illustrate the reaction mechanism and experimental workflow.

General Principles & Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, which typically involves three primary steps:[2]

-

Generation of the Electrophile: A strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with an acylating agent (e.g., benzoyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion.[2][4]

-

Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) acts as a nucleophile and attacks the acylium ion.[4] This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2][4]

-

Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[2][5] This restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final aryl ketone product.[2][6]

Unlike the related Friedel-Crafts alkylation, the acylation reaction product (a ketone) is less reactive than the starting aromatic compound, which effectively prevents polysubstitution.[2] Furthermore, the acylium ion is stable and does not undergo rearrangement.[2]

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocols

Protocol 1: General Synthesis of Benzophenone

This protocol details the synthesis of benzophenone from benzene and benzoyl chloride using aluminum chloride as the catalyst.[1]

Materials and Reagents:

-

Benzene (anhydrous)

-

Benzoyl chloride

-

Aluminum chloride (anhydrous, AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Petroleum Ether (for recrystallization)

-

Crushed ice

Procedure:

-

Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), and a pressure-equalizing addition funnel.[1]

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent moisture from deactivating the catalyst.[3]

-

-

Addition of Reactants:

-

In the reaction flask, suspend anhydrous aluminum chloride (1.1 molar equivalents) in anhydrous dichloromethane.[1]

-

Place the flask in an ice/water bath to maintain a temperature of 0-5 °C.[1]

-

Dissolve benzoyl chloride (1.0 molar equivalent) in anhydrous dichloromethane and place this solution in the addition funnel.

-

Slowly add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.[1]

-

After the complete addition of benzoyl chloride, add benzene (1.0-1.2 molar equivalents) dropwise via the addition funnel, again keeping the temperature at 0-5 °C.[1]

-

-

Reaction:

-

Work-up:

-

Upon completion, carefully and slowly pour the reaction mixture over a beaker of crushed ice containing concentrated HCl to decompose the aluminum chloride-ketone complex.[1] Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Transfer the entire mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[1]

-

Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1][3]

-

-

Purification and Analysis:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1][7]

-

The identity and purity of the synthesized benzophenone can be confirmed by measuring its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[1]

-

Caption: Experimental workflow for the synthesis of benzophenone.

Data Presentation

The versatility of the Friedel-Crafts acylation allows for the synthesis of a wide range of substituted benzophenones by varying the aromatic substrate, acylating agent, and catalyst.

Table 1: Reaction Conditions and Yields for the Synthesis of Various Benzophenone Derivatives

| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 | [1] |

| Benzene | Benzoyl Chloride | BmimCl–FeCl₃ | Ionic Liquid | RT | 0.5 | Benzophenone | 97 | [8] |

| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 | [1] |

| Chlorobenzene | Benzoyl Chloride | AlCl₃ (1) | Nitrobenzene | 25 | - | 4-Chlorobenzophenone | 84-97 (isomer mix) | [9] |

| Bromobenzene | Benzoyl Chloride | AlCl₃ (1.6) | None | Water Bath | 0.33 | 4-Bromobenzophenone | - | [10] |

| Benzene | N-(4-nitrophenyl)benzamide | CF₃SO₃H (4) | Benzene | 50 | 3 | Benzophenone | 93 | [11] |

| Anisole | Benzoyl Chloride | In₂O₃/MCM-41 | - | 80 | 2 | 4-Methoxybenzophenone | High Conversion | [12] |

Note: Reaction conditions and yields can vary based on the specific procedure, scale, and purity of reagents. The data presented are for comparative purposes.[3]

Safety Considerations

-

Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin and eyes. Ensure all equipment is dry.[13]

-

Acyl Chlorides: Acyl chlorides like benzoyl chloride are corrosive, lachrymatory, and react with moisture. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated area.

-

Quenching: The work-up procedure involving the addition of the reaction mixture to ice/acid is highly exothermic and releases corrosive HCl gas. This step must be performed slowly and cautiously in a fume hood.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. Friedel-Crafts Acylation [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. studymoose.com [studymoose.com]

- 11. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of Benzophenone-Based Monomers in Polycondensation

Introduction

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them highly valuable in demanding applications, including aerospace, electronics, and increasingly, the biomedical and pharmaceutical fields. The synthesis of PAEKs typically involves a nucleophilic aromatic substitution polycondensation reaction between a bisphenol and an activated dihalobenzophenone.

While 4,4'-diphenoxybenzophenone is specified as the monomer of interest, literature primarily details the use of its analogue, 4,4'-dihydroxybenzophenone, as the bisphenolic monomer in polycondensation reactions. The phenoxy groups in this compound are not readily displaceable in typical nucleophilic aromatic substitution reactions. Therefore, for the purpose of these application notes and to provide a practical experimental protocol, we will focus on the polycondensation of 4,4'-dihydroxybenzophenone with an activated dihalide, a common and well-documented route for synthesizing advanced poly(aryl ether ketone)s. This approach provides a relevant and instructive example of how a benzophenone-based monomer is utilized in the synthesis of these advanced polymers.

Application Notes

Polymers derived from benzophenone-based monomers, particularly those in the PAEK family, offer a unique combination of properties that make them suitable for a range of applications in research, medical devices, and drug development.

-

Medical Implants: Due to their excellent biocompatibility, high strength, and resistance to in-vivo degradation, PAEKs are used in orthopedic and spinal implants.[1][2] They can be sterilized using standard methods without significant degradation of their properties. Their radiolucency also allows for clear imaging of the surrounding tissue post-implantation.

-

Surgical Instruments: The high-temperature resistance and ability to withstand repeated sterilization cycles make these polymers ideal for reusable surgical instruments.

-

Drug Delivery Systems: The chemical inertness and biocompatibility of PAEKs make them promising candidates for implantable drug delivery devices, providing controlled and sustained release of therapeutics.[3][4] Research is ongoing to develop PAEK-based systems for long-term drug delivery.

-

Tissue Engineering Scaffolds: The processability of PAEKs allows for the fabrication of porous scaffolds with controlled architectures, which can support cell growth and tissue regeneration.

-

Dental Applications: In dentistry, PAEKs are used for removable partial denture frameworks, crowns, and bridges due to their metal-free aesthetics, lightweight nature, and good mechanical properties.

Quantitative Data Presentation

The following tables summarize typical quantitative data for a poly(ether ether ketone) synthesized from 4,4'-dihydroxybenzophenone and 4,4'-difluorobenzophenone.

Table 1: Reagents for Polycondensation

| Reagent | Abbreviation | Molar Mass ( g/mol ) | Typical Molar Ratio |

| 4,4'-Dihydroxybenzophenone | DHBP | 214.22 | 1.00 |

| 4,4'-Difluorobenzophenone | DFB P | 218.18 | 1.00 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 1.10 |

| Diphenyl Sulfone | DPS | 218.27 | Solvent |

| Toluene | - | 92.14 | Azeotroping Agent |

Table 2: Typical Polymer Properties

| Property | Value |

| Number Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol |

| Weight Average Molecular Weight (Mw) | 50,000 - 100,000 g/mol |

| Polydispersity Index (PDI) | 2.0 - 3.0 |

| Glass Transition Temperature (Tg) | 145 - 165 °C |

| Melting Temperature (Tm) | 330 - 350 °C |

| Tensile Strength | 90 - 110 MPa |

| Tensile Modulus | 3.5 - 4.5 GPa |

| Elongation at Break | 20 - 50% |

Experimental Protocols

Protocol 1: Synthesis of Poly(ether ether ketone) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a poly(ether ether ketone) from 4,4'-dihydroxybenzophenone and 4,4'-difluorobenzophenone.

Materials:

-

4,4'-Dihydroxybenzophenone (DHBP)

-

4,4'-Difluorobenzophenone (DFBP)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

-

Diphenyl Sulfone (DPS)

-

Toluene

-

N-Methyl-2-pyrrolidone (NMP)

-

Methanol

-

High-purity Nitrogen or Argon gas

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap with condenser

-

Nitrogen/Argon inlet and outlet

-

Thermocouple

-

Heating mantle

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reactor Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene, add 4,4'-dihydroxybenzophenone (1.00 molar equivalent), 4,4'-difluorobenzophenone (1.00 molar equivalent), anhydrous potassium carbonate (1.10 molar equivalents), and diphenyl sulfone as the solvent (approximately 3:1 solvent to monomer weight ratio). Add toluene to the flask (approximately 1:1 volume ratio with diphenyl sulfone).

-

Azeotropic Dehydration: Purge the flask with nitrogen for 30 minutes. Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene will begin to reflux, and water generated from the reaction of the bisphenol with potassium carbonate will be collected in the Dean-Stark trap. Continue this azeotropic dehydration for 2-4 hours until no more water is collected.

-

Removal of Toluene: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 180-200°C to remove the remaining toluene from the reaction mixture.

-

Polymerization: Once all the toluene has been removed, gradually increase the temperature to 280-320°C to initiate the polymerization. The viscosity of the reaction mixture will increase as the polymer chains grow. Maintain the reaction at this temperature for 4-8 hours.

-

Isolation and Purification: After the desired reaction time, cool the mixture to approximately 150°C and pour the viscous solution into a large volume of rapidly stirred methanol to precipitate the polymer.

-

Washing: Filter the precipitated polymer and wash it extensively with hot deionized water to remove any remaining salts and solvent. Then, wash with methanol to remove any unreacted monomers or low molecular weight oligomers.

-

Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

Visualizations

Caption: Reaction scheme for the synthesis of poly(ether ether ketone).

Caption: Experimental workflow for poly(ether ether ketone) synthesis.

References

- 1. Polyetheretherketone (PEEK) for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. polymicrospheres.com [polymicrospheres.com]

Characterization of High-Performance Polymers Derived from 4,4'-Diphenoxybenzophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of advanced poly(aryl ether ketone) (PAEK) polymers derived from the monomer 4,4'-diphenoxybenzophenone. This document offers detailed experimental protocols and summarizes key quantitative data to guide researchers in the development and evaluation of these high-performance materials for various applications, including potential uses in the pharmaceutical and biomedical fields.

Introduction

Polymers derived from this compound are a subclass of the poly(aryl ether ketone) family, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the bulky diphenoxybenzophenone moiety into the polymer backbone can influence properties such as solubility, processability, and thermal transitions. These characteristics make them attractive candidates for applications in demanding environments, including as biomaterials for medical devices and as matrices for controlled drug delivery systems.

Synthesis of Poly(aryl ether ketone)s from this compound

The synthesis of poly(aryl ether ketone)s from this compound typically proceeds via a nucleophilic aromatic substitution reaction. The following is a general protocol for the synthesis of a copolymer of this compound (DPBP) and a comonomer such as 2,6-diphenoxybenzonitrile (DPOBN) with an acid chloride like terephthaloyl dichloride.

Experimental Protocol: Synthesis of a PEKEKK Copolymer

Materials:

-

This compound (DPBP)

-

2,6-Diphenoxybenzonitrile (DPOBN)

-

Terephthaloyl dichloride

-

Aluminum chloride (AlCl₃)

-

N-methyl-2-pyrrolidone (NMP)

-

1,2-dichloroethane

-

Methanol

-

Deionized water

Procedure:

-

Monomer Preparation: Ensure all monomers and reagents are pure and dry.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 1,2-dichloroethane as the solvent.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the solvent with stirring under a nitrogen atmosphere.

-

Monomer Addition: A pre-dissolved solution of this compound and 2,6-diphenoxybenzonitrile in 1,2-dichloroethane is added to the reaction mixture.

-

Acid Chloride Addition: Terephthaloyl dichloride, dissolved in 1,2-dichloroethane, is added dropwise to the reaction mixture. A small amount of NMP can be added as a promoter.

-

Polymerization: The reaction mixture is stirred at a low temperature, typically between 0 and 25 °C, for several hours until a significant increase in viscosity is observed.

-

Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent such as methanol to precipitate the polymer.

-

Washing: The precipitated polymer is filtered and washed extensively with methanol and deionized water to remove any unreacted monomers, catalyst, and solvent.

-

Drying: The purified polymer is dried in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.

Characterization of Polymers

Fourier Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a thin film of the polymer by solution casting or obtain a KBr pellet by grinding a small amount of the dried polymer with potassium bromide.

-

Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands. For poly(aryl ether ketone)s, look for:

-

Aromatic C-H stretching around 3050-3100 cm⁻¹.

-

Carbonyl (C=O) stretching of the ketone group, typically a strong peak around 1650 cm⁻¹.

-

Aryl ether (C-O-C) asymmetric stretching around 1240 cm⁻¹.

-

Aromatic C=C stretching vibrations in the range of 1400-1600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Data Acquisition: Record the ¹H NMR spectrum.

-

Analysis: Analyze the chemical shifts and integration of the proton signals to confirm the polymer structure. Aromatic protons will typically appear in the range of 6.5-8.0 ppm.

Thermal Analysis

Protocol:

-

Sample Preparation: Place a small amount of the dried polymer (5-10 mg) in a TGA sample pan.

-

Data Acquisition: Heat the sample from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-